1-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA and hydrochloric acid are commonly used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation with hydrogen over palladium on carbon.
Methoxycarbonyl Group: Less stable than the Boc group, making it less suitable for certain reactions.
Uniqueness
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the stability and ease of removal of the Boc group. This makes it highly valuable in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes .
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-15(2,3)22-14(21)17-11-6-4-10(5-7-11)16(13(19)20)8-12(18)9-16/h4-7H,8-9H2,1-3H3,(H,17,21)(H,19,20) |
InChI Key |
CLTMTQYQOYIWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
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